

2-Naphthol-d7: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Naphthol-d7

Cat. No.: B047701

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An in-depth guide to the chemical properties, structure, and applications of **2-Naphthol-d7** for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the deuterated aromatic compound **2-Naphthol-d7**. Given its primary role as an internal standard in analytical chemistry, particularly in metabolomic and pharmacokinetic studies, this document details its chemical and physical properties, structural information, and relevant experimental protocols.

Core Chemical Properties and Structure

2-Naphthol-d7, also known as 2-Naphthalenol-d7, is a deuterated isotopologue of 2-Naphthol. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart and related metabolites.

Structural Information

The structure of **2-Naphthol-d7** consists of a naphthalene ring system with a hydroxyl group at the C-2 position and deuterium atoms replacing hydrogen at all other ring positions.

Identifier	Value
SMILES	<chem>[2H]c1c([2H])c([2H])c2c([2H])c(O)c([2H])c([2H])c2c1[2H]</chem> [1] [2]
InChI	1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D [1] [2] [3]
InChIKey	JWAZRIHNYRIHIV-GSNKEKJESA-N [1] [3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-Naphthol-d7**. Data for the non-deuterated 2-Naphthol is also provided for comparison where specific data for the deuterated compound is unavailable.

Property	Value (2-Naphthol-d7)	Value (2-Naphthol)
Molecular Formula	C ₁₀ HD ₇ O [4] [5]	C ₁₀ H ₈ O
Molecular Weight	151.21 g/mol [1] [3] [4]	144.17 g/mol
CAS Number	78832-54-9 [1] [2] [4]	135-19-3
Melting Point	120-122 °C [1] [4]	121-123 °C
Boiling Point	285-286 °C [1] [4]	285-286 °C
Appearance	Solid [1]	Colorless crystalline solid
Solubility	Slightly soluble in Chloroform and Methanol [4]	Soluble in alcohols, ethers, and chloroform; sparingly soluble in water. [2]
pKa	Not available	9.51 [2]
Density	Not available	1.28 g/cm ³ [1]
Isotopic Purity	≥97 atom % D [1]	N/A

Synthesis and Purification

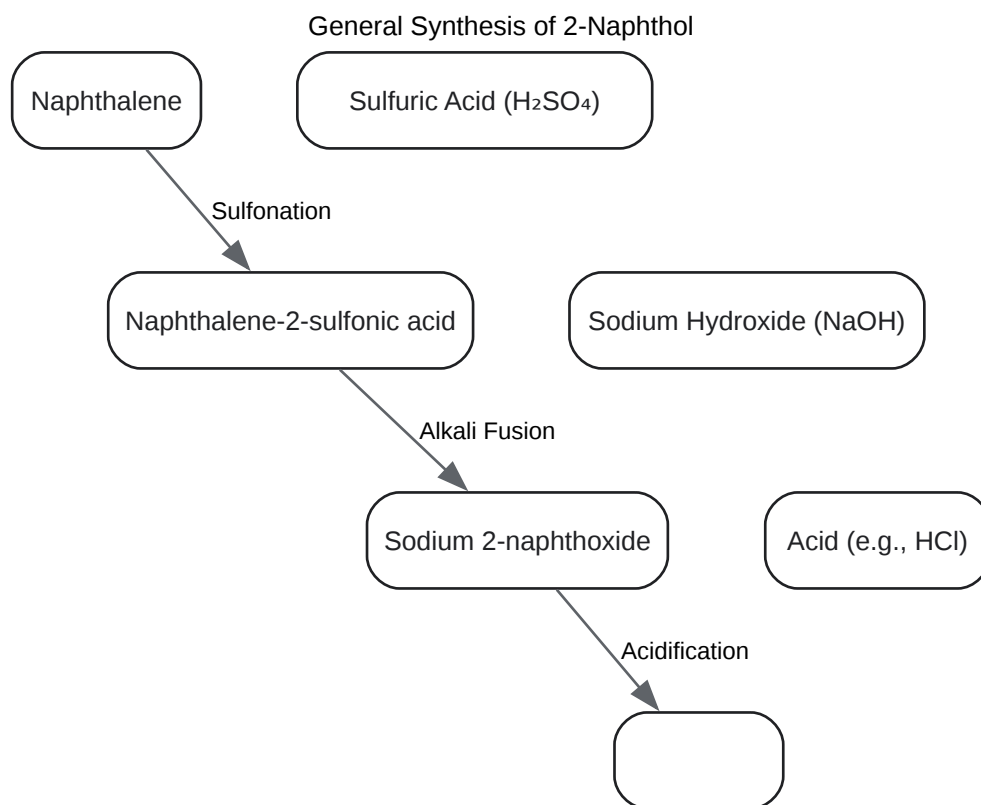
While a specific, detailed synthesis protocol for **2-Naphthol-d7** is not readily available in the provided search results, the synthesis of its non-deuterated analog, 2-Naphthol, is well-established. It is highly probable that a similar synthetic route is employed for the deuterated version, utilizing deuterated starting materials.

A traditional method for synthesizing 2-Naphthol involves a two-step process:[6][7]

- Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid to produce naphthalene-2-sulfonic acid.
- Alkali Fusion: The resulting sulfonic acid is fused with sodium hydroxide at high temperatures, followed by acidification to yield 2-Naphthol.

For the synthesis of **2-Naphthol-d7**, deuterated naphthalene would be the logical starting material.

Purification of the final product is typically achieved through recrystallization from a suitable solvent or by vacuum distillation.[7]



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General synthesis of 2-Naphthol.

Experimental Protocols

2-Naphthol-d7 is frequently utilized as an internal standard for the quantification of naphthalene metabolites in biological samples. Below is a detailed methodology for its use in a Gas Chromatography-Mass Spectrometry (GC-MS) based analysis of urine samples.[8]

Determination of Naphthalene Metabolites in Urine by GC-MS

This protocol outlines the simultaneous determination of 1,2-dihydroxynaphthalene, 1-naphthol, and 2-naphthol.

1. Reagents and Materials:

- **2-Naphthol-d7** (as internal standard)
- Methanol
- Ultra-pure water
- Buffered urine samples
- Enzymes for hydrolysis (e.g., β -glucuronidase/sulfatase)
- Solid-phase extraction (SPE) cartridges
- Silylating agent (e.g., BSTFA)

2. Sample Preparation:

- **Internal Standard Spiking:** A known amount of **2-Naphthol-d7** solution is added to the urine sample.
- **Enzymatic Hydrolysis:** The buffered urine samples are treated with enzymes to release the conjugated metabolites.
- **Solid-Phase Extraction (SPE):** The hydrolyzed sample is passed through an SPE cartridge to purify and concentrate the analytes.
- **Elution:** The analytes and the internal standard are eluted from the SPE cartridge with an appropriate solvent.
- **Derivatization:** The eluted sample is evaporated to dryness and then derivatized with a silylating agent to increase volatility for GC analysis.

3. GC-MS Analysis:

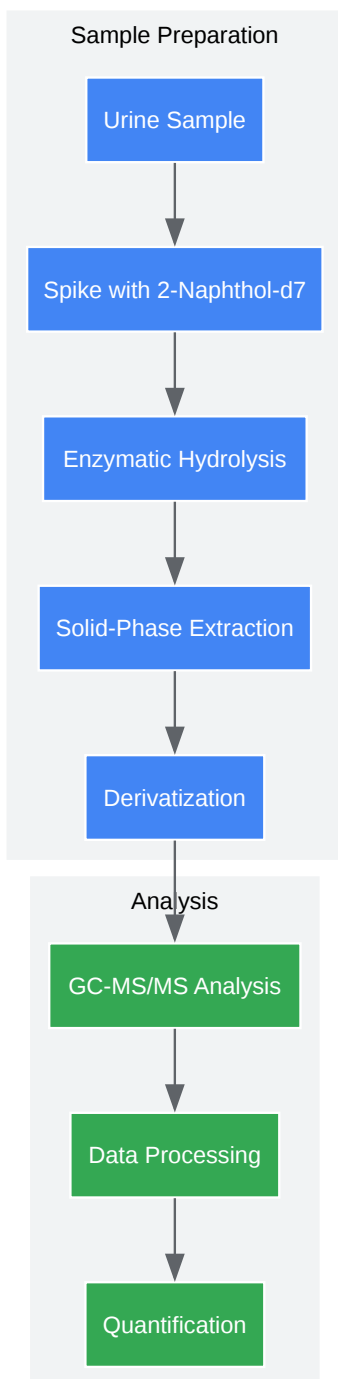
- **Gas Chromatograph:** Equipped with a suitable capillary column (e.g., HP-5ms).
- **Carrier Gas:** Helium.

- Injection Mode: Splitless.
- Temperature Program: An appropriate temperature gradient is used to separate the analytes.
- Mass Spectrometer: Operated in tandem mass spectrometry (MS/MS) mode for selective and sensitive detection.

4. Quantification:

The concentration of the analytes is determined by comparing the peak area of the analyte to the peak area of the **2-Naphthol-d7** internal standard.

Workflow for GC-MS Analysis using 2-Naphthol-d7

[Click to download full resolution via product page](#)GC-MS analysis workflow with **2-Naphthol-d7**.

Spectroscopic Data

Detailed spectroscopic data for **2-Naphthol-d7** is not widely published. However, the spectra of the non-deuterated 2-Naphthol provide a valuable reference. The primary difference in the mass spectrum will be a mass shift of +7 amu for the molecular ion of **2-Naphthol-d7** compared to 2-Naphthol.[1] In NMR spectra, the signals corresponding to the deuterated positions will be absent in the ^1H NMR spectrum, and the corresponding carbon signals in the ^{13}C NMR spectrum will show coupling to deuterium.

Reference Spectroscopic Data for 2-Naphthol

Technique	Key Features
^1H NMR	Aromatic protons typically appear in the range of 7.1-7.8 ppm. The hydroxyl proton signal is also present.[9][10]
^{13}C NMR	Aromatic carbon signals are observed between approximately 110 and 155 ppm.[11]
IR Spectroscopy	Characteristic peaks include a broad O-H stretch around 3200-3600 cm^{-1} , aromatic C-H stretches around 3000-3100 cm^{-1} , and C=C stretching vibrations in the 1500-1600 cm^{-1} region.[12][13]
Mass Spectrometry	The molecular ion peak (M^+) is observed at m/z 144.[14]

Applications

The primary application of **2-Naphthol-d7** is as a stable isotope-labeled internal standard.[4] [15] Its use is crucial in:

- Metabolomics: For the accurate quantification of naphthalene metabolites in biological fluids like urine.[8]
- Pharmacokinetic Studies: To trace the metabolic fate of naphthalene and related compounds.[16]

- Environmental Analysis: In monitoring exposure to polycyclic aromatic hydrocarbons (PAHs).

The deuteration of 2-Naphthol provides a compound that is chemically identical to the analyte of interest but has a different mass, allowing for correction of variability in sample preparation and instrument response.[16]

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